Rel-methyl (1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name for this compound, rel-methyl (1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate , reflects its bicyclic framework, oxygen substitution, and stereochemical arrangement. The parent structure is a bicyclo[2.2.1]hept-5-ene system, where the "2.2.1" notation indicates two carbon bridges of lengths 2, 2, and 1 between the bridgehead atoms. The "7-oxa" prefix denotes an oxygen atom replacing the seventh carbon in the bicyclic system, forming a bridged ether.
The stereochemical descriptor (1R,2R,4R) specifies the absolute configuration at the three chiral centers (C1, C2, C4). This configuration places the methyl carboxylate group in a spatially defined orientation relative to the oxygen bridge and double bond. The "rel-" prefix indicates that the stereochemical assignment is relative rather than absolute, a common convention for racemic mixtures or compounds with undetermined enantiomeric purity.
The methyl ester group at C2 introduces steric and electronic effects that influence conformational preferences, as observed in related norbornene derivatives.
Comparative Analysis of Endo vs Exo Isomerism in Bicyclo[2.2.1]heptene Systems
The bicyclo[2.2.1]heptene framework exhibits distinct endo and exo isomerism, governed by the spatial orientation of substituents relative to the bridge. In this compound, the methyl ester group adopts an endo configuration, positioned toward the concave face of the bicyclic system. This preference aligns with the endo rule , which states that electron-withdrawing groups stabilize the endo conformation through secondary orbital interactions.
Experimental studies on methyl 5-norbornene-2-carboxylate analogs demonstrate that endo-rich mixtures dominate at equilibrium due to thermodynamic stabilization. Base-catalyzed isomerization in tetrahydrofuran (THF) further confirms the endo preference, with equilibrium ratios reaching 82:18 (endo:exo). The oxygen bridge in this compound likely amplifies this trend by introducing additional electronic effects.
X-ray Crystallographic Studies and Conformational Analysis
X-ray diffraction analysis of related 7-oxabicyclo[2.2.1]heptene derivatives reveals key structural features. The compound crystallizes in the orthorhombic system (space group P212121) with unit cell dimensions a = 7.00 Å, b = 18.93 Å, and c = 5.38 Å. The oxygen bridge shortens adjacent C-O bonds to 1.43 Å, compared to 1.54 Å for typical C-C bonds in norbornane systems.
Key crystallographic parameters:
The ester group induces slight distortions in the bicyclic framework, increasing the C1-C2-C3 angle by 1.4° compared to oxygen-free analogs. These distortions arise from steric interactions between the methyl ester and adjacent bridge hydrogen atoms.
Computational Chemistry Insights: Density Functional Theory Calculations and Molecular Orbital Interactions
Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level provide electronic structure insights. The highest occupied molecular orbital (HOMO) localizes on the oxygen bridge and double bond, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the ester carbonyl group. This orbital arrangement suggests potential sites for electrophilic attack at the double bond and nucleophilic reactivity at the carbonyl carbon.
DFT-derived properties:
The oxygen bridge participates in hyperconjugative interactions with the adjacent C-H bonds, lowering the overall strain energy by 4.3 kcal/mol compared to non-oxygenated norbornene derivatives. These interactions also explain the shortened C-O bond observed crystallographically.
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
methyl (1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3/t5-,6+,7+/m0/s1 |
InChI Key |
OZONFNLDQRXRGI-RRKCRQDMSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2C=C[C@H]1O2 |
Canonical SMILES |
COC(=O)C1CC2C=CC1O2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
The US patent US6677464B2 specifies the use of oxazaborolidinone-based Lewis acids (e.g., 4-tert-butyl-3-(4-methylphenyl)sulfonyl-1,3,2-oxazaborolidin-5-one) to achieve high stereoselectivity. Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Stereochemistry |
|---|---|---|
| Temperature | −10°C to 0°C | Prevents thermal racemization |
| Solvent | Dichloromethane | Enhances Lewis acid activity |
| Molar Ratio (Diene:Dienophile) | 1.2:1 | Minimizes dimerization |
Stereochemical Control via Chiral Auxiliaries
The Royal Society of Chemistry protocol demonstrates the use of TiCl₄ as a catalyst in asymmetric Diels-Alder reactions. By employing (R)-4,4-dimethyl-2-oxo-tetrahydrofuran-3-yl acrylate, the reaction achieves 85% enantiomeric excess (ee) for the target ester. Post-reaction hydrolysis with LiOH·H₂O followed by re-esterification with methanol/HCl yields the methyl ester with retained stereochemistry.
Critical Analysis of Stereochemical Outcomes
-
Endo Rule : The bicyclic system’s strain favors endo transition states, locking substituents in equatorial positions.
-
Catalyst Chirality : Oxazaborolidinone catalysts induce facial selectivity, directing the diene’s approach to the Re face of the dienophile.
-
Solvent Effects : Polar aprotic solvents stabilize charged intermediates, reducing side reactions.
Alternative Synthetic Pathways
Post-Functionalization of Bicyclic Intermediates
The Chinese patent details the copolymerization of 7-oxabicyclo[2.2.1]hept-5-ene derivatives with terephthalic acid and ethylene glycol to form polyesters. While this focuses on polymers, the esterification step (using antimony trioxide catalysts at 280°C) highlights the thermal stability of the methyl ester group.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Vacuum distillation (0.2–0.3 MPa) removes unreacted dienes and dienophiles, achieving >98% purity. Chromatographic methods (silica gel, hexane/ethyl acetate) resolve diastereomers.
Industrial Scalability and Challenges
Process Optimization
Chemical Reactions Analysis
Types of Reactions
Rel-methyl (1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are formed
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride under reflux conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Synthetic Applications
Rel-methyl (1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate has been utilized in the synthesis of various chiral compounds. Its ability to participate in asymmetric reactions makes it a valuable precursor for synthesizing enantiomerically pure products.
Case Study: Chiral Catalysts
Recent research highlights the use of this compound in the development of chiral dirhodium(II) complexes that serve as catalysts for asymmetric transformations such as aziridination and cyclopropanation. These reactions showcase high levels of enantioselectivity, with yields reaching up to 98% .
Table 1: Enantioselectivity in Asymmetric Reactions
| Catalyst | Reaction Type | Enantioselectivity (%) | Yield (%) |
|---|---|---|---|
| Rh2(4S-DOSO)4 | Aziridination | 94 | 96 |
| Rh2(4S,5R-MNOSO)4 | Cyclopropanation | 98 | High |
Medicinal Chemistry Applications
The compound's structural characteristics allow it to be explored for potential pharmacological activities. Its derivatives have been investigated for their biological properties, particularly in the context of developing new therapeutic agents.
Antidiabetic Agents
A study demonstrated that derivatives of this compound exhibit promising activity against various antidiabetic targets. The synthesized compounds showed significant inhibition rates against enzymes such as α-glucosidase and α-amylase, indicating potential for developing multi-target antidiabetic agents .
Table 2: Inhibition Activity of Antidiabetic Compounds
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| S,S,R-5 | α-glucosidase | 6.28 |
| Acarbose | α-glucosidase | 2.0 |
| S,S,R-5 | α-amylase | 4.58 |
| Acarbose | α-amylase | 1.58 |
Mechanism of Action
The mechanism of action of Rel-methyl (1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Stereochemical Analogues
A. Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Structure : Contains two isoamyl ester groups at C-2 and C-3.
- Physical Properties : Melting point (76–78.2°C) is significantly lower than its dimethyl analogue (120°C) due to reduced intermolecular interactions from branched isoamyl groups .
- Synthesis : Prepared via sulfuric acid-catalyzed esterification of the anhydride with isoamyl alcohol under sonication .
B. Dimethyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Structure : Linear methyl esters at C-2 and C-3.
- Physical Properties : Higher melting point (120°C) due to stronger dipole-dipole interactions between linear ester groups .
C. tert-Butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
- Structure : Nitrogen substitution in the bicyclic framework (2-azabicyclo).
- Synthesis : Involves LiAlH4 reduction and tert-butoxycarbonyl (Boc) protection, highlighting divergent reactivity due to nitrogen’s electron-withdrawing effects .
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected 7-Oxabicyclo Derivatives
Key Observations :
- Ester Branching : Branched esters (e.g., isoamyl) lower melting points by disrupting crystal packing .
- Stereochemical Integrity : NMR data (e.g., bridge proton shifts at δ 5.4–5.6) confirm the rigid bicyclic framework’s stereochemistry across derivatives .
- Functional Group Impact : Nitrogen substitution (azabicyclo) shifts NMR signals and alters reactivity, enabling applications in peptidomimetics .
A. Ring-Opening Metathesis Polymerization (ROMP)
- Rel-methyl carboxylate: Serves as a monomer in ROMP using Grubbs’ catalysts, yielding water-soluble polymers with applications in ionophores .
- Diisoamyl dicarboxylate: Demonstrated superior solubility in non-polar solvents, facilitating ROMP under aqueous conditions .
B. Diels-Alder Reactivity
- Methyl nitro derivatives : Synthesized via Diels-Alder reactions, with computational studies (B3LYP/6-31G(d)) revealing multi-step pathways for carbodiene adduct formation .
C. Stereochemical Transformations
- Endo vs. Exo Isomerism : Historical studies (1972) show distinct NMR profiles for endo/exo isomers, critical for determining stereochemical purity .
Biological Activity
Rel-methyl (1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate, also known as methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate, is a bicyclic compound with significant potential in various biological applications. This article reviews its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C8H10O3
- Molar Mass: 154.16 g/mol
- Density: 1.212 g/cm³ (predicted)
- Boiling Point: 204.9 °C (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C8H10O3 |
| Molar Mass | 154.16 g/mol |
| Density | 1.212 g/cm³ |
| Boiling Point | 204.9 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit antioxidant properties, which can mitigate oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, potentially making it useful in pharmaceutical applications.
- Polymerization Reactions : The compound has been explored as a monomer in ring-opening metathesis polymerization (ROMP), indicating its utility in materials science and bioengineering applications .
Antioxidant Activity
A study conducted on a related compound demonstrated significant antioxidant activity measured by DPPH and ABTS assays. The IC50 values indicated that the compound effectively scavenges free radicals, suggesting a protective role against oxidative damage in cells .
Antimicrobial Activity
Research focusing on the antimicrobial properties of bicyclic compounds revealed that this compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents .
Polymerization Studies
In the context of materials science, the compound has been successfully utilized in ROMP to produce biodegradable polymers with enhanced mechanical properties. The synthesis process was optimized for yield and purity using various catalysts under controlled conditions .
Q & A
Q. What synthetic strategies are recommended for preparing Rel-methyl (1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate with high stereochemical purity?
The synthesis of this compound requires precise stereochemical control. Key methods include:
- Asymmetric catalysis : Employing chiral catalysts to induce enantioselectivity during cyclization or functionalization steps.
- Radical addition : For derivatives, stereoselective glucosyl radical additions (e.g., 5.5:1 or 8:1 anomeric selectivity) can be achieved using methods described in .
- Chromatographic separation : Endo- and exo-isomers can be resolved via column chromatography using polar stationary phases, as demonstrated in related 7-oxabicyclo derivatives .
Q. How can NMR spectroscopy confirm the stereochemical configuration of this compound?
NMR is critical for stereochemical assignment:
- Coupling constants (J-values) : Differences in vicinal coupling (e.g., ) distinguish endo vs. exo configurations in the bicyclic framework .
- NOESY/ROESY : Nuclear Overhauser effects between protons on adjacent carbons validate spatial arrangements (e.g., axial vs. equatorial substituents) .
- Comparative analysis : Match spectral data with known derivatives (e.g., 7-oxabicyclo[2.2.1]heptane analogs) to resolve ambiguities .
Advanced Research Questions
Q. How should researchers address discrepancies in stereochemical assignments between NMR and X-ray crystallography?
Contradictions may arise due to:
- Dynamic effects : Conformational flexibility in solution (NMR) vs. static solid-state structures (X-ray). Use variable-temperature NMR to assess mobility .
- Crystal packing artifacts : X-ray structures may distort bond angles; validate with DFT calculations or comparative crystallographic data from analogs .
- Multi-method validation : Cross-reference NMR, X-ray, and computational models (e.g., molecular docking) to reconcile discrepancies .
Q. What methodological approaches are recommended for investigating the biological activity of individual enantiomers?
- Chiral HPLC separation : Resolve racemic mixtures into pure enantiomers, as demonstrated for 7-oxabicycloheptane analogs (e.g., analogs 13R and 13S in ).
- In vitro assays : Test isolated enantiomers against target receptors/enzymes to evaluate stereospecific activity (e.g., estrogen receptor antagonism studies ).
- Pharmacokinetic profiling : Compare metabolic stability and tissue distribution of enantiomers using radiolabeled analogs .
Q. How can computational modeling optimize the design of derivatives targeting specific biological pathways?
- Docking simulations : Use software like AutoDock or Schrödinger to predict binding modes of derivatives to target proteins (e.g., estrogen receptor ).
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the bicyclic core) with bioactivity data to guide synthetic priorities .
- MD simulations : Assess conformational stability of derivatives in solvated environments to prioritize synthetically accessible candidates .
Q. What strategies mitigate challenges in scaling up stereoselective reactions for this compound?
- Catalyst optimization : Screen chiral ligands (e.g., BINOL derivatives) to improve enantioselectivity at larger scales .
- Flow chemistry : Implement photochemical activation in continuous-flow reactors to enhance reproducibility and yield, as shown for related bicyclic esters .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress and adjust conditions dynamically .
Q. How do substituents on the bicyclic core influence reactivity in downstream functionalization?
- Electron-deficient systems : The 7-oxabicyclo framework’s electron-withdrawing nature directs nucleophilic attacks to specific positions (e.g., C-2 or C-5) .
- Steric effects : Bulky substituents (e.g., acetamido groups) hinder reactions at adjacent carbons, favoring distal functionalization .
- Radical stability : Allylic or bridgehead positions stabilize radical intermediates, enabling regioselective additions (e.g., glucosyl radical coupling ).
Table 2 : Key Functionalization Sites and Reactivity
| Position | Reactivity Profile | Example Reaction | Reference |
|---|---|---|---|
| C-2 | Nucleophilic substitution | Ester hydrolysis | |
| C-5 | Radical addition | Glucosyl coupling | |
| Bridgehead | Electrophilic aromatic substitution | Halogenation |
Q. What analytical workflows resolve complex spectral overlaps in crowded NMR regions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
